![molecular formula C11H10N2O3 B1482719 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098140-75-9](/img/structure/B1482719.png)
3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-CPFTP) is a synthetic organic compound with a unique chemical structure that has the potential to be used in a variety of scientific applications. It is an important intermediate in the synthesis of other compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-CPFTP is also a valuable research tool, as it is a versatile molecule that can be used to study the mechanism of action of various biological processes.
Scientific Research Applications
Bioactive Furanyl-substituted Nucleobases and Nucleosides
Furan derivatives, including 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, are critical in medicinal chemistry due to their structural role in bioactive molecules. They are pivotal in the design of drugs with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. Heteroaryl substituents like furan-2-yl enhance the activity of purine and pyrimidine nucleobases and nucleosides, demonstrating significant medicinal potential. This compound, with its furanyl substitution, is part of a broader class of compounds aimed at improving drug efficacy through structural modification (T. Ostrowski, 2022).
Anti-inflammatory Applications
Substituted tetrahydropyrimidine derivatives, including those with a furanyl group, have shown promise in in-vitro anti-inflammatory activity. This class of compounds, through structural modifications, exhibits potent anti-inflammatory effects, underscoring the potential of furanyl-substituted tetrahydropyrimidines in designing new anti-inflammatory drugs. Their synthesis and biological activity underscore the importance of structural diversity in medicinal chemistry for discovering effective anti-inflammatory agents (Anita S. Gondkar et al., 2013).
Reactions with Nucleophiles
Furanyl derivatives also play a significant role in organic chemistry reactions, including reactions with C- and N-nucleophiles. These reactions produce a wide range of compounds, demonstrating the versatility of furanyl-substituted compounds in synthesizing diverse chemical entities. This versatility is crucial for developing novel compounds with potential pharmaceutical applications (I. Kamneva et al., 2018).
properties
IUPAC Name |
3-cyclopropyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-8(9-2-1-5-16-9)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSARXUJFWRBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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